(2'R,2R,trans)-Saxagliptin

Description

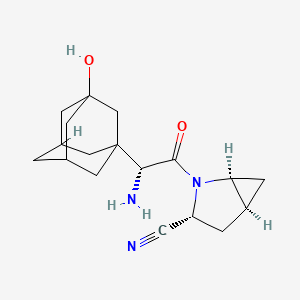

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13-,14+,15+,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-CKDDXEBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@@H](C34CC5CC(C3)CC(C5)(C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Instrumental Parameters:

Back Pressure: The back pressure regulator maintains the supercritical state of the mobile phase throughout the system. Varying the pressure alters the density and solvating strength of the fluid, providing an additional parameter to optimize selectivity and retention. researchgate.net

Temperature: Column temperature influences the viscosity and density of the mobile phase and can affect the kinetics of the chiral recognition mechanism at the stationary phase. researchgate.net

Flow Rate: Higher flow rates are used to expedite separations without a significant loss in efficiency, which is a key advantage of SFC. chempartner.com

While no specific method for (2'R,2R,trans)-Saxagliptin exists, a typical screening approach would involve testing the compound against a set of preferred chiral stationary phases with a generic gradient elution. An example of a generic screening protocol is illustrated in the table below.

Disclaimer: The following table does not represent experimental data for this compound but is an illustrative example of a generic chiral SFC screening method based on common practices in the field. No published SFC method for this compound has been identified.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 x 150 mm, 3 µm | 4.6 x 150 mm, 3 µm | 4.6 x 150 mm, 3 µm | 4.6 x 150 mm, 3 µm |

| Mobile Phase | CO2 / Methanol (w/ 0.2% Diethylamine) | CO2 / Methanol (w/ 0.2% Diethylamine) | CO2 / Ethanol (w/ 0.2% Diethylamine) | CO2 / Ethanol (w/ 0.2% Diethylamine) |

| Gradient | 5% to 40% Modifier over 5 min | 5% to 40% Modifier over 5 min | 5% to 40% Modifier over 5 min | 5% to 40% Modifier over 5 min |

| Flow Rate | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min |

| Back Pressure | 150 bar | 150 bar | 150 bar | 150 bar |

| Temperature | 40 °C | 40 °C | 40 °C | 40 °C |

| Detection | UV at 215 nm | UV at 215 nm | UV at 215 nm | UV at 215 nm |

This systematic approach allows analytical chemists to efficiently identify a suitable set of conditions for achieving a baseline separation of the enantiomers. Once a "hit" is found, the method can be further optimized by fine-tuning the gradient slope, temperature, back pressure, and modifier/additive concentrations to maximize resolution and throughput. The successful application of SFC to other complex chiral molecules strongly suggests its potential for the robust and efficient characterization of this compound. chromatographytoday.com

Structure Activity Relationships Sar and Rational Design of Dipeptidyl Peptidase 4 Inhibitors

Mapping Pharmacophoric Features of (2'R,2R,trans)-Saxagliptin

This compound is a substrate-like inhibitor that effectively occupies the active site of the DPP-4 enzyme, preventing the binding and subsequent inactivation of incretin (B1656795) hormones. rcsb.org The key pharmacophoric features of Saxagliptin (B632) responsible for its potent inhibitory activity involve a combination of covalent and non-covalent interactions with specific residues within the enzyme's active site. rcsb.orgdovepress.com

The primary interaction points are:

A basic amine group: This group forms a crucial salt bridge with a pair of glutamate (B1630785) residues, Glu205 and Glu206, anchoring the inhibitor in the active site. dovepress.comnih.govresearchgate.net

A cyanopyrrolidine moiety: This part of the molecule mimics the proline residue of natural substrates and fits into the hydrophobic S1 pocket of the enzyme. rcsb.orgmdpi.comnih.gov The nitrile group within this moiety acts as a "warhead," forming a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630). drugbank.comnih.govtandfonline.com

An adamantyl group: This bulky, hydrophobic group occupies the S2 subsite, engaging in extensive van der Waals interactions with hydrophobic and aromatic residues like Phe357 and Tyr666. nih.govnih.gov

A hydroxyl group on the adamantyl ring: This group can form a hydrogen bond with the side chain of Tyr547, further stabilizing the enzyme-inhibitor complex. nih.govnih.gov

These interactions collectively ensure a high-affinity and durable binding of Saxagliptin to the DPP-4 active site.

Impact of Stereochemical Variations on Inhibitory Potency and Selectivity

The specific stereochemistry of Saxagliptin, designated as (2'R,2R,trans), is critical for its potent inhibition of DPP-4. nih.gov Studies involving the synthesis and evaluation of all eight possible stereoisomers of Saxagliptin have unequivocally demonstrated that any deviation from this specific configuration leads to a significant loss of inhibitory activity. nih.govresearchgate.net

The precise spatial arrangement of the adamantyl group, the cyclopropane (B1198618) ring, and the amino group is essential for optimal fitting into the S1 and S2 subsites of the DPP-4 active site. Docking studies have suggested that key residues such as Tyr662 and Tyr470 play a significant role in the interaction with the inhibitor, and only the (2'R,2R,trans) isomer can achieve the necessary orientation for these interactions. nih.govresearchgate.net This highlights the stringent stereochemical requirements for effective DPP-4 inhibition and underscores the importance of stereocontrolled synthesis in the development of such inhibitors.

A comparative analysis of the inhibitory activity of Saxagliptin's stereoisomers is presented in the table below.

| Stereoisomer | Relative Inhibitory Potency |

| This compound | High |

| Other stereoisomers | Significantly lower to negligible |

Data synthesized from qualitative statements in cited literature. nih.govresearchgate.net

Design Principles for Enhancing Binding Affinity and Durability

The design of Saxagliptin incorporates several key principles aimed at maximizing its binding affinity and the duration of its inhibitory action.

The nitrile group of the cyanopyrrolidine moiety is a pivotal pharmacophoric element, functioning as a "warhead" that forms a reversible covalent bond with the catalytic Ser630 residue in the DPP-4 active site. nih.govtandfonline.comencyclopedia.pub This covalent interaction is a two-step process: an initial non-covalent binding event is followed by the formation of a covalent imidate adduct. researchgate.netrsc.org This mechanism is facilitated by the catalytic dyad of His740 and Asp708, which increases the nucleophilicity of the Ser630 hydroxyl group. researchgate.netscilit.com

The formation of this reversible covalent bond significantly contributes to the prolonged duration of action of Saxagliptin, as the inhibitor dissociates slowly from the enzyme. nih.govmdpi.com An analog of Saxagliptin lacking the nitrile group demonstrated a drastic reduction in binding affinity, highlighting the essential role of this group in the covalent mechanism. researchgate.netscilit.com This covalent but reversible nature provides a balance between potent, long-lasting inhibition and minimizing the risk of off-target effects associated with irreversible inhibitors. mdpi.com

The adamantyl and cyclopropane moieties of Saxagliptin are crucial for its specific and high-affinity binding to the S1 and S2 subsites of the DPP-4 enzyme.

Cyclopropane-fused pyrrolidine (B122466): This rigid structure mimics the proline residue of natural DPP-4 substrates and optimally positions the nitrile "warhead" for interaction with Ser630 in the S1 pocket. rcsb.orgmdpi.com The methanopyrrolidine ring is buried within the hydrophobic S1 pocket, forming van der Waals interactions with surrounding residues including Tyr662, Tyr666, and Trp659. nih.gov

Hydroxy adamantyl group: This bulky, lipophilic group extends into the S2 pocket, a region that accommodates the side chains of the second amino acid of peptide substrates. mdpi.comnih.gov The adamantyl group makes extensive hydrophobic contacts with residues such as Phe357 and Tyr666. nih.gov Furthermore, the hydroxyl group on the adamantane (B196018) ring can form a hydrogen bond with Tyr547, adding to the stability of the complex. nih.govnih.gov

Together, these moieties ensure that this compound occupies the S1 and S2 subsites with high complementarity, contributing significantly to its potency and selectivity. frontiersin.orgresearchgate.netnih.gov

De novo Design and Optimization Strategies for Novel DPP-4 Inhibitors Inspired by this compound Analogues

The structural and mechanistic insights gained from this compound have inspired the de novo design and optimization of new DPP-4 inhibitors. rhhz.netjddtonline.info Structure-based drug design (SBDD) has been a key strategy, utilizing the crystal structure of DPP-4 in complex with inhibitors like Saxagliptin to identify key interaction points and design novel scaffolds that can replicate these interactions. rhhz.net

Optimization strategies for Saxagliptin analogues have focused on several aspects:

Improving metabolic stability: Modifications to the adamantyl group and other parts of the molecule have been explored to enhance stability against metabolic degradation. acs.org

Enhancing potency and selectivity: Fine-tuning the substituents on the pyrrolidine and adamantyl rings can lead to improved interactions with the S1 and S2 pockets, potentially increasing potency and selectivity over other dipeptidyl peptidases like DPP-8 and DPP-9. researchgate.net

Exploring novel scaffolds: The pharmacophoric features of Saxagliptin have been used to design entirely new chemical scaffolds, such as those based on indole, that can still engage the key active site residues of DPP-4. rhhz.net This approach, known as scaffold hopping, aims to identify novel chemical entities with potentially improved properties.

These design strategies, informed by the SAR of Saxagliptin, continue to drive the development of the next generation of DPP-4 inhibitors. jddtonline.infojddtonline.info

Metabolic Transformations of 2 R,2r,trans Saxagliptin in Vitro and Enzymatic Focus

Identification of Major and Minor Metabolic Pathways

In vitro studies have revealed that the metabolism of saxagliptin (B632) is multifaceted, involving several key transformation processes. The primary route of metabolism is hydroxylation, leading to the formation of its major active metabolite. nih.govnih.gov Concurrently, minor pathways involving conjugation with glucuronic acid and sulfate (B86663) also contribute to its metabolic profile. nih.govnih.gov

Characterization of Metabolizing Enzymes

The biotransformation of saxagliptin is primarily orchestrated by a specific family of enzymes, with their kinetic parameters defining the efficiency of these metabolic processes.

Cytochrome P450 Enzyme Involvement (e.g., CYP3A4, CYP3A5)

The metabolism of saxagliptin is predominantly mediated by the cytochrome P450 (CYP) 3A4 and 3A5 enzymes. nih.govnih.govtga.gov.audrugbank.comnih.govkegg.jpkegg.jp These enzymes are responsible for the hydroxylation of saxagliptin to its active M2 metabolite. nih.govnih.gov In vitro studies have confirmed that both CYP3A4 and CYP3A5 can catalyze this reaction. nih.gov The significant role of CYP3A4 in the metabolism of approximately 30-50% of clinically used drugs underscores its importance in saxagliptin's metabolic pathway. researchgate.netnih.gov

Kinetic Parameters of Enzyme-Mediated Metabolism (Vmax/Km)

Kinetic studies have been conducted to determine the efficiency of CYP3A4 and CYP3A5 in metabolizing saxagliptin. The catalytic efficiency, represented by the Vmax/Km ratio, indicates how efficiently an enzyme converts a substrate to a product. Kinetic experiments have shown that the catalytic efficiency (Vmax/Km) of CYP3A4 for the formation of the M2 metabolite is approximately four times higher than that of CYP3A5. nih.govebi.ac.ukebi.ac.uk This suggests that CYP3A4 is the more dominant enzyme in the metabolism of saxagliptin. nih.govebi.ac.ukebi.ac.uk

Research into various genetic variants of CYP3A4 has revealed differences in their ability to metabolize saxagliptin. researchgate.netnih.gov Most of the studied CYP3A4 variants exhibited a decrease in Vmax and an increase in Km values compared to the wild-type enzyme, leading to reduced intrinsic clearance. researchgate.netnih.gov

Table 1: Kinetic Parameters for Saxagliptin Hydroxylation by Recombinant CYP3A4 Variants

| CYP3A4 Variant | Vmax (pmol/min/pmol CYP450) | Km (μM) | Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP450) |

| Wild-type | 10.5 ± 0.6 | 25.8 ± 3.2 | 0.41 ± 0.04 |

| CYP3A42 | 8.2 ± 0.5 | 30.1 ± 3.8 | 0.27 ± 0.03 |

| CYP3A43 | 5.1 ± 0.4 | 45.2 ± 5.1 | 0.11 ± 0.01 |

| CYP3A411 | 12.1 ± 0.8 | 22.5 ± 2.9 | 0.54 ± 0.05 |

| CYP3A418 | 11.5 ± 0.7 | 23.1 ± 3.0 | 0.50 ± 0.05 |

| CYP3A4*33 | 13.2 ± 0.9 | 20.9 ± 2.7 | 0.63 ± 0.06 |

This table presents a selection of data for illustrative purposes and is based on findings from studies on CYP3A4 variants. researchgate.netresearchgate.net

Assessment of Metabolite Activity as Dipeptidyl Peptidase-4 Inhibitors

A crucial aspect of understanding the metabolism of saxagliptin is evaluating the pharmacological activity of its metabolites.

Table 2: Inhibitory Potency of Saxagliptin and its M2 Metabolite

| Compound | DPP-4 Inhibition (Ki, nM) |

| Saxagliptin | 1.3 |

| 5-Hydroxy Saxagliptin (M2) | 2.6 |

Data obtained from in vitro studies at 37°C. ebi.ac.uknih.gov

Computational Chemistry and Molecular Modeling Studies of 2 R,2r,trans Saxagliptin

Molecular Docking Simulations with Dipeptidyl Peptidase-4

Molecular docking simulations have been instrumental in elucidating the binding mode of Saxagliptin (B632) within the active site of the DPP-4 enzyme. nih.gov Studies based on X-ray co-crystal structures (e.g., PDB ID: 3BJM) reveal that Saxagliptin acts as a substrate-like inhibitor, occupying the S1 and S2 subsites of the enzyme's active site. nih.govrcsb.orghilarispublisher.com

The primary and most critical interaction is the formation of a reversible, covalent bond between the nitrile group of Saxagliptin and the hydroxyl group of the catalytic serine residue, Ser630. rcsb.orgnih.govdrugbank.comnih.gov This interaction is facilitated by the catalytic dyad residue His740 and results in a stable trigonal imidate adduct. nih.govdrugbank.comwiley.com

Beyond this covalent linkage, the stability of the complex is reinforced by a network of non-covalent interactions:

S1 Pocket: The 4,5-methanopyrrolidine ring of Saxagliptin is buried in the hydrophobic S1 pocket, where it establishes van der Waals interactions with surrounding residues, including Tyr547, Val656, Trp659, Tyr662, Tyr666, and Val711. nih.govwiley.com

S2 Pocket: The adamantyl group occupies the S2 pocket. vetmeduni.ac.at The adamantane (B196018) hydroxyl group forms a key hydrogen bond with the side-chain of Tyr547. rcsb.org Additionally, the carbonyl oxygen of the acetyl group in Saxagliptin forms a hydrogen bond with the side-chain amine of Asn710. rcsb.orgnih.gov

N-terminus Recognition Site: The protonated primary amine of Saxagliptin is crucial for its potent activity and is anchored in a negatively charged region through a symmetrical hydrogen-bonding network involving the carboxyl groups of Glu205 and Glu206, as well as the hydroxyl group of Tyr662. rcsb.orgnih.govmdpi.com

These combined interactions explain the high affinity and potent inhibition of DPP-4 by Saxagliptin. rcsb.org

| Saxagliptin Moiety | Interacting DPP-4 Residue(s) | Type of Interaction | Binding Subsite |

|---|---|---|---|

| Nitrile Group | Ser630, His740 | Reversible Covalent Bond (Imidate Adduct) | Catalytic Site |

| Primary Amine | Glu205, Glu206, Tyr662 | Hydrogen Bonds / Salt Bridge | N-terminus Recognition Site |

| Adamantane Hydroxyl Group | Tyr547 | Hydrogen Bond | S2 |

| Carbonyl Oxygen | Asn710 | Hydrogen Bond | S2 |

| 4,5-Methanopyrrolidine Ring | Tyr547, Val656, Trp659, Tyr662, Tyr666, Val711 | van der Waals / Hydrophobic | S1 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. mdpi.comsioc-journal.cn For DPP-4 inhibitors, QSAR models are developed to understand the structural features required for high inhibitory potency. nih.gov These studies typically involve a series of related compounds, such as N-substituted-glycyl-2-cyanopyrrolidines, which is the class Saxagliptin belongs to. sioc-journal.cnclinicsearchonline.org

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. sioc-journal.cn These models generate 3D contour maps that visualize regions where steric bulk or specific electrostatic properties (positive or negative charges) on the inhibitor molecule would increase or decrease its activity. For cyanopyrrolidine derivatives, QSAR studies have highlighted the importance of the molecular attributes that influence inhibitory potency. clinicsearchonline.orgscitechjournals.com

While specific QSAR models focusing solely on Saxagliptin are uncommon, broader studies on DPP-4 inhibitors provide valuable insights. They consistently identify descriptors related to molecular shape, electrotopological state, and the number of double bonds as being significant for activity. gsconlinepress.com These models serve as predictive tools to guide the design of novel compounds with potentially improved potency. sioc-journal.cnnih.gov

| QSAR Method | Inhibitor Series | Key Findings / Important Descriptors | Model Statistics |

|---|---|---|---|

| CoMFA (3D-QSAR) | N-substituted-glycyl-2-cyanopyrrolidine derivatives | Generated 3D contour maps indicating favorable steric and electrostatic fields for enhancing inhibitory activity. sioc-journal.cn | q² = 0.575, r² = 0.981 sioc-journal.cn |

| CP-MLR, PLS | Uracil-based derivatives | Identified eleven significant descriptors from various classes (e.g., Dragon descriptors) for modeling activity. nih.gov | r² Test = 0.715, Q² LOO = 0.797 nih.gov |

| TVBGSA (Algorithm) | 134 diverse DPP-IV inhibitors | Developed a robust model for predicting antidiabetic activity based on selected molecular descriptors. nih.gov | Q² ext = 0.938 nih.gov |

| Machine Learning (Ensemble) | ~4,676 ChEMBL compounds | Created a web-based tool (DPPPRED-IV) to predict DPP-4 inhibitory activity from chemical structure. mdpi.com | High predictive performance confirmed by experimental validation. mdpi.com |

Virtual Screening Approaches for Identification of Novel Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as DPP-4. nih.govnih.gov This approach accelerates the discovery of novel chemical scaffolds for inhibitor design. vietnamjournal.ru Known potent inhibitors like Saxagliptin often serve as reference compounds or templates in these screening workflows. nih.gov

Both structure-based and ligand-based virtual screening methods are utilized:

Structure-Based Virtual Screening (SBVS): This method involves docking millions of compounds from databases (like ZINC) into the 3D structure of the DPP-4 active site. nih.govmdpi.comresearchgate.net The compounds are then ranked based on their predicted binding affinity (docking score) and their interactions with key residues. vietnamjournal.rubenthamdirect.com

Ligand-Based Virtual Screening (LBVS): This approach uses the chemical structures of known active inhibitors, like Saxagliptin, to build a pharmacophore model. mdpi.com A pharmacophore defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. This model is then used to search databases for new molecules that match these features. mdpi.complos.org

These screening efforts have successfully identified novel, non-traditional scaffolds for DPP-4 inhibition, demonstrating the power of computational methods in expanding the chemical space for drug discovery. mdpi.comnih.gov

| Screening Method | Basis of Screening | Typical Workflow | Outcome |

|---|---|---|---|

| Structure-Based Virtual Screening (SBVS) | 3D crystal structure of DPP-4 (e.g., PDB: 1X70, 3BJM). nih.govmdpi.com | Docking large compound libraries into the enzyme's active site and scoring based on binding energy and interactions. vietnamjournal.rubenthamdirect.com | Identification of hit compounds with novel scaffolds that fit the binding pocket. nih.gov |

| Ligand-Based Virtual Screening (LBVS) | Pharmacophore models derived from known inhibitors (e.g., Sitagliptin (B1680988), Alogliptin, Saxagliptin). nih.govmdpi.com | Searching databases for molecules that match the 3D pharmacophoric features required for binding. mdpi.com | Discovery of structurally diverse compounds that possess the key chemical features for DPP-4 inhibition. plos.org |

| QSAR-Based Screening | Validated QSAR models that predict activity from structure. nih.gov | Screening libraries by calculating descriptors for each molecule and using the QSAR model to predict pIC50. nih.gov | Rapid filtering of millions of molecules to prioritize candidates for further testing. nih.gov |

Non-Covalent Interaction (NCI) Analysis in Ligand-Protein Complexes

The key non-covalent interactions include:

Hydrogen Bonds: As detailed in the molecular docking section, Saxagliptin forms several strong hydrogen bonds. The interactions between its primary amine and the "amino hot spot" (Glu205, Glu206, Tyr662) are particularly critical. nih.govvetmeduni.ac.at The hydroxyl of the adamantyl group also forms a crucial hydrogen bond with Tyr547. rcsb.org Some studies suggest these interactions may be classified as short, strong hydrogen bonds (SSHBs), which are particularly stable. nih.gov

Electrostatic Interactions: The binding process is driven by favorable electrostatics, with the positively charged amine of Saxagliptin being attracted to the negatively charged region formed by Glu205 and Glu206. vetmeduni.ac.at

The combination of a targeted covalent interaction with a multitude of well-defined non-covalent interactions explains the slow dissociation kinetics and prolonged residence time of Saxagliptin on the DPP-4 enzyme, which is a key feature of its pharmacological profile. vetmeduni.ac.at

| DPP-4 Residue | Saxagliptin Atom/Group | Type of Non-Covalent Interaction | Contribution to Binding |

|---|---|---|---|

| Glu205 / Glu206 | Primary Amine (NH3+) | Charge-reinforced Hydrogen Bond / Salt Bridge | Anchors the inhibitor in the active site; critical for potency. nih.gov |

| Tyr662 | Primary Amine (NH3+) | Hydrogen Bond | Part of the key anchoring network. rcsb.org |

| Tyr547 | Adamantane Hydroxyl (-OH) | Hydrogen Bond | Stabilizes the orientation of the bulky adamantyl group in the S2 pocket. rcsb.org |

| Asn710 | Carbonyl Oxygen (=O) | Hydrogen Bond | Provides an additional anchor point in the S2 pocket. nih.gov |

| S1 Pocket Residues (V656, Y666, etc.) | Methanopyrrolidine Ring | Hydrophobic / van der Waals | Ensures optimal fit and orientation for covalent reaction. wiley.com |

| Tyr547 | Imidate Nitrogen (post-covalent reaction) | Hydrogen Bond | Stabilizes the oxyanion hole and the covalent complex. wiley.com |

Advanced Analytical Methodologies for Research and Characterization of 2 R,2r,trans Saxagliptin

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of (2'R,2R,trans)-Saxagliptin. Its versatility allows for the development of methods tailored to specific analytical challenges, from separating stereoisomers to monitoring stability.

Stereoisomeric Separation and Purity Determination

The synthesis of this compound can potentially yield various stereoisomers. Ensuring the correct three-dimensional structure is paramount to its therapeutic action. Chiral HPLC methods are specifically designed to separate these closely related isomers. epo.org The chemical name for this compound is (1S,3R,5S)-2-[(2R)-2-Amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile. synzeal.com Other stereoisomers include (2S,2R',trans)-Saxagliptin, which is chemically known as (1R,3S,5R)-2-((2R)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, and (2'R,2S,cis)-Saxagliptin. cleanchemlab.comsimsonpharma.com

The development of these methods often involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal resolution between the desired (2'R,2R,trans) isomer and its potential stereoisomeric impurities. Once a suitable method is established, it is validated to ensure its accuracy, precision, and linearity for quantifying the purity of the API.

Interactive Table: HPLC Method Parameters for Saxagliptin (B632) Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Grace C18 (250mm x 4.6ID, 5 micron) bepls.com | Xterra RP18 (4.6×150 mm, 5 μm) umlub.pl | Kromasil C18 (150 × 4.6 mm, 5 μm) nih.gov |

| Mobile Phase | Methanol: Water (80:20 v/v) bepls.com | Acetonitrile: Water (60:40 v/v) umlub.pl | 60% Phosphate Buffer (pH=3): 40% Acetonitrile nih.gov |

| Flow Rate | 0.8 mL/min bepls.com | 1.0 mL/min umlub.pl | 1.0 mL/min nih.gov |

| Detection (UV) | 212 nm bepls.com | 248 nm umlub.pl | 230 nm nih.gov |

| Retention Time | 4.196 min bepls.com | 3.253 min umlub.pl | Not Specified |

Stability-Indicating Chromatographic Methods

Stability-indicating methods are crucial for determining the shelf-life of a drug product and for identifying any degradation products that may form under various stress conditions. For this compound, this involves subjecting the drug substance to forced degradation studies, including acidic, basic, oxidative, thermal, and photolytic stress. nih.govderpharmachemica.com

A robust stability-indicating HPLC method must be able to separate the intact drug from all potential degradation products and process-related impurities. derpharmachemica.com This ensures that the analytical results accurately reflect the stability of the compound. For instance, a developed reversed-phase HPLC method was able to separate Saxagliptin from its known impurities and degradation products with a resolution greater than 2.5. derpharmachemica.com The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines. nih.gov

Interactive Table: Forced Degradation Studies of Saxagliptin

| Stress Condition | Conditions | Outcome | Reference |

| Acid Hydrolysis | 1.0 N HCl for 30 minutes at ambient temperature | Significant degradation | nih.govderpharmachemica.com |

| Base Hydrolysis | 1.0 N NaOH for 3 hours at ambient temperature | Significant degradation | nih.govderpharmachemica.com |

| Oxidative Degradation | Not specified | Significant degradation | nih.gov |

| Thermal Degradation | 105°C for 10 days | Degradation observed | derpharmachemica.com |

| Photolytic Degradation | Not specified | Degradation observed | nih.gov |

Spectroscopic Techniques for Structural Elucidation of Stereoisomers and Metabolites

Spectroscopic methods are indispensable for confirming the chemical structure of this compound, its stereoisomers, and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the absolute configuration of stereoisomers. wikipedia.org For this compound, ¹H and ¹³C NMR are used to confirm the connectivity and stereochemistry of the molecule.

In the analysis of stereoisomers, specific NMR techniques can be employed. wikipedia.org Chiral derivatizing agents, such as Mosher's acid, can be used to create diastereomeric derivatives that exhibit distinct NMR signals for each enantiomer, allowing for their quantification. wikipedia.org Similarly, chiral solvating agents or lanthanide shift reagents can be used to induce chemical shift differences between stereoisomers. wikipedia.org The coupling constants observed in ¹H NMR spectra can also provide valuable information about the relative stereochemistry of protons within the molecule. magritek.com

Mass Spectrometry (MS) for Metabolite Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary technique for identifying and quantifying metabolites of this compound in biological matrices. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the determination of the elemental composition of metabolites. mdpi.com

Tandem mass spectrometry (MS/MS) is used to fragment the parent drug and its metabolites, generating characteristic product ions that provide structural information. mdpi.com This fragmentation pattern is crucial for elucidating the site of metabolic modification. For example, a study identified four metabolites of saxagliptin in rat liver microsomes: saxagliptin cyclic amidine (M1), 5-hydroxysaxagliptin (M2), a saxagliptin–cysteine conjugate (M3), and a 5-hydroxysaxagliptin–cysteine conjugate (M4). mdpi.com The protonated molecular ion of saxagliptin was observed at m/z 316.2017. mdpi.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods have been developed for the rapid and sensitive quantification of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin, in plasma samples. nih.govdergipark.org.tr These methods are essential for pharmacokinetic studies.

Interactive Table: Mass Spectrometry Data for Saxagliptin and its Metabolites

| Compound | Precursor Ion (m/z) | Key Product Ions (m/z) | Retention Time (min) | Reference |

| Saxagliptin | 316.2017 | 180.1379 | 5.29 | mdpi.com |

| 5-hydroxy Saxagliptin | 332.3 | 196.3 | 0.43 | nih.gov |

| Saxagliptin-cysteine conjugate | 420.1939 | 180.1379 | 4.40 | mdpi.com |

Characterization of Process-Related Impurities and Degradants for Synthetic Research

During the synthesis of this compound, various process-related impurities can be formed. These can include starting materials, intermediates, by-products, and degradation products. The identification and characterization of these impurities are critical for optimizing the synthetic route and ensuring the quality and safety of the final API.

A comprehensive understanding of the degradation pathways of Saxagliptin is also vital. Studies have shown that Saxagliptin can degrade to form products such as a cyclic amidine, an epimer, and a formyl amide. mdpi.com The formation of these degradants can be influenced by factors such as temperature, humidity, and the presence of other chemicals. mdpi.com Analytical methods must be capable of detecting and quantifying these impurities at very low levels.

Advanced Chiral Separation Techniques (e.g., Supercritical Fluid Chromatography)

The stereochemical purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. For this compound, ensuring the correct stereoisomeric form is paramount. While high-performance liquid chromatography (HPLC) has been successfully applied for the enantioseparation of Saxagliptin and other dipeptidyl peptidase-IV (DPP-4) inhibitors, advanced methodologies like Supercritical Fluid Chromatography (SFC) offer significant advantages for chiral analysis. nih.govresearchgate.netresearchgate.netamericanpharmaceuticalreview.com

As of early 2023, specific, detailed chiral separation methods for Saxagliptin using Supercritical Fluid Chromatography had not been reported in scientific literature. researchgate.net However, the principles of SFC and its successful application in separating a wide array of chiral pharmaceuticals make it a highly relevant and powerful potential tool for the characterization of this compound. researchgate.netchempartner.com

Supercritical Fluid Chromatography is a form of normal phase chromatography that utilizes a supercritical fluid as the primary component of the mobile phase. wikipedia.org A substance becomes a supercritical fluid when its temperature and pressure are elevated above their critical point, where it possesses unique properties of both a liquid and a gas—specifically, liquid-like density and solvating power combined with gas-like low viscosity and high diffusivity. longdom.orglibretexts.org Carbon dioxide is the most commonly used primary mobile phase due to its mild critical point (31.1 °C and 73.8 bar), low cost, and non-flammability. wikipedia.orglongdom.org

The primary advantages of SFC over traditional HPLC for chiral separations include:

Increased Speed and Efficiency: The low viscosity of supercritical mobile phases allows for the use of higher flow rates (3 to 5 times higher than in HPLC) and longer columns without generating prohibitive backpressure. chempartner.com This leads to significantly faster analysis times and shorter column equilibration periods, accelerating method development and increasing sample throughput. chempartner.com

Reduced Solvent Consumption: The primary reliance on CO2, which is recycled from the atmosphere, dramatically reduces the consumption of toxic and expensive organic solvents typically used in normal-phase HPLC. nih.gov This makes SFC a more environmentally friendly and cost-effective "green" technology. nih.gov

Enhanced Resolution: The high diffusivity of solutes in supercritical fluids improves mass transfer between the mobile and stationary phases, often resulting in sharper peaks and superior chromatographic efficiency compared to HPLC. researchgate.net

Research Findings and Method Development Principles

Developing a chiral SFC method for a compound like this compound would involve a systematic screening of key chromatographic parameters. The process is guided by established principles for chiral separations in SFC.

Cellular and Subcellular Pharmacological Investigations in Vitro Studies

Effects on Intracellular Signaling Pathways Beyond Canonical DPP-4 Substrates

Recent research has uncovered that (2'R,2R,trans)-Saxagliptin influences key intracellular signaling cascades in certain cell types, such as cardiomyocytes, independent of its action on DPP-4. These effects appear to be mediated through interactions with other members of the dipeptidyl peptidase family.

In vitro studies on cardiomyocyte cell models have demonstrated that this compound can inhibit the Ca2+/calmodulin-dependent protein kinase II (CaMKII)-phospholamban (PLB) axis. drugbank.comresearchgate.net This inhibition leads to reduced phosphorylation of both CaMKII and its substrate, phospholamban. drugbank.com This effect was observed to be dependent on the compound's interaction with Dipeptidyl Peptidase-9 (DPP-9), an isoform expressed in cardiomyocytes, rather than the canonical DPP-4, which is not expressed in these cells. drugbank.com The inhibition of CaMKII phosphorylation (at T286) by this compound was shown to be time-dependent. frontiersin.org

This compound has been shown to significantly reduce Protein Kinase C (PKC) activity in cardiomyocyte models. drugbank.com This effect was observed in both a time- and concentration-dependent manner, with significant reduction in PKC activity seen at concentrations starting from 1 μM and after as little as 2.5 minutes of exposure. drugbank.com Similar to its effect on CaMKII, the modulation of PKC activity is not a class effect for all gliptins, as sitagliptin (B1680988) did not produce the same inhibition. drugbank.com The mechanism for this is also linked to the inhibition of DPP-9. drugbank.comresearchgate.net

Interactive Table 1: Effect of this compound on PKC Activity in HL-1 Cardiomyocytes

| Treatment Condition | Observation | Reference |

| Time-Dependent (2 μM) | Significant reduction in PKC activity starting from 2.5 minutes. | drugbank.com |

| Concentration-Dependent (10 min) | Significant reduction in PKC activity starting from 1 μM. | drugbank.com |

Interplay with Dipeptidyl Peptidase-8 (DPP-8) and Dipeptidyl Peptidase-9 (DPP-9) Inhibition on Cellular Physiology (e.g., in cardiomyocytes)

Cardiomyocytes express the cytosolic enzymes DPP-8 and DPP-9, but not the primary gliptin target, DPP-4. drugbank.com Structural analysis reveals that the interaction motif for this compound is conserved in both DPP-8 and DPP-9. researchgate.net However, functional studies using siRNA to silence each isoform individually have pinpointed DPP-9 as the primary mediator of this compound's effects on CaMKII and PKC in cardiomyocytes. drugbank.com Knockdown of DPP-9, but not DPP-8, recapitulated the inhibitory effects on these signaling pathways. drugbank.com This specific interaction with DPP-9 may underlie some of the distinct cellular effects observed with this compound compared to other DPP-4 inhibitors like sitagliptin, whose binding motif is not conserved in DPP-8 or DPP-9. drugbank.comresearchgate.net While this compound is noted to have a high in vitro selectivity for DPP-4 (75-fold higher potency versus DPP-9), its interaction with DPP-9 is sufficient to induce these off-target cellular effects. nih.gov

Mechanisms of Cellular Internalization and Subcellular Localization

For this compound to interact with cytosolic targets like DPP-8 and DPP-9, it must first enter the cell. Studies have confirmed that the compound is internalized by cardiomyocytes. drugbank.com To visualize its uptake and distribution, a non-fluorescent dye, fluorescamine, was coupled to this compound. This technique revealed that the compound is indeed taken up by cardiomyocytes and localizes exclusively in the cytosol. drugbank.com This cytosolic localization is consistent with the location of DPP-8 and DPP-9, providing a spatial basis for the observed interactions. drugbank.com The protein binding of this compound and its active metabolite in human serum is negligible, which may facilitate its distribution into tissues. drugbank.com

Differential Cellular Responses to this compound and its Active Metabolites

This compound is metabolized primarily by cytochrome P450 3A4/5 (CYP3A4/5) to its major active metabolite, 5-hydroxy saxagliptin (B632) (also known as M2 or BMS-510849). drugbank.comwikidoc.org This metabolite is also a potent and selective DPP-4 inhibitor, although its potency is approximately half that of the parent compound. drugbank.comnih.govnih.gov

Interactive Table 2: Comparative Profile of this compound and its Active Metabolite

| Characteristic | This compound | 5-hydroxy saxagliptin (BMS-510849) | Reference |

| Primary Target | Dipeptidyl Peptidase-4 (DPP-4) | Dipeptidyl Peptidase-4 (DPP-4) | drugbank.comresearchgate.net |

| DPP-4 Inhibitory Potency | High (Ki: 1.3 nM) | Moderate (Ki: 2.6 nM); ~2-fold less potent than parent | drugbank.comnih.govresearchgate.net |

| Selectivity | Highly selective for DPP-4 over DPP-8 and DPP-9 | Highly selective for DPP-4 over DPP-8 and DPP-9 | nih.govnih.gov |

| Half-life (t½) | ~2.5 hours | ~3.1 hours | drugbank.com |

| Cellular Localization | Cytosolic (in cardiomyocytes) | Not explicitly detailed, but low protein binding suggests wide distribution | drugbank.comeuropa.eu |

| Metabolism | Parent compound | Active metabolite of Saxagliptin via CYP3A4/5 | drugbank.comwikidoc.org |

Q & A

Q. What are the key analytical methods for characterizing the stereochemical purity of (2'R,2R,trans)-Saxagliptin?

Methodological Answer:

- Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB/IC) and polar organic mobile phases to resolve enantiomers. Validate results with circular dichroism (CD) spectroscopy to confirm absolute configuration .

- For quantitative analysis, pair nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY or ROESY) with computational modeling (e.g., density functional theory, DFT) to correlate observed coupling constants and nuclear Overhauser effects (NOEs) with stereochemical assignments .

Q. How should researchers design in vitro experiments to evaluate the dipeptidyl peptidase-4 (DPP-4) inhibition kinetics of this compound?

Methodological Answer:

- Employ steady-state enzyme kinetics using recombinant human DPP-3. Measure inhibition constants (Ki) via Michaelis-Menten plots under varying substrate concentrations (e.g., H-Gly-Pro-AMC) and inhibitor doses. Validate with fluorescence resonance energy transfer (FRET) assays to monitor substrate cleavage in real time .

- Include positive controls (e.g., sitagliptin) and account for batch-to-batch enzyme variability using ANOVA for statistical robustness .

Q. What protocols ensure reproducibility in synthesizing this compound intermediates?

Methodological Answer:

- Document reaction conditions (temperature, solvent, catalyst loading) in electronic lab notebooks with version control. Use high-resolution mass spectrometry (HRMS) and X-ray crystallography to verify intermediate structures.

- For stereochemical fidelity, apply asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) and validate enantiomeric excess (ee) via chiral GC/MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across species?

Methodological Answer:

- Perform meta-analysis of existing PK studies using PRISMA guidelines. Stratify data by species, dose, and administration route. Apply allometric scaling to adjust for metabolic rate differences (e.g., mouse vs. human).

- Conduct physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to simulate interspecies variability in absorption and clearance .

Q. What computational strategies predict the binding mode of this compound to DPP-4 with high accuracy?

Methodological Answer:

- Use molecular docking (e.g., Glide Schrödinger) with a flexible receptor grid to account for induced-fit binding. Validate top poses via molecular dynamics (MD) simulations (e.g., GROMACS) over 100+ ns to assess stability.

- Cross-reference results with cryo-EM or X-ray crystallography data (if available) to confirm hydrogen-bonding interactions with catalytic residues (e.g., Tyr547, Glu205) .

Q. How can researchers optimize stability studies of this compound under accelerated degradation conditions?

Methodological Answer:

- Design ICH Q1A-compliant studies with controlled humidity (75% RH), temperature (40°C), and light exposure. Monitor degradation products via LC-MS/MS and characterize using quadrupole time-of-flight (Q-TOF) mass spectrometry .

- Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life predictions and identify degradation pathways (e.g., hydrolysis of the cyanopyrrolidine moiety) .

Q. What integrative approaches reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

Methodological Answer:

- Combine transcriptomic profiling (e.g., RNA-seq of pancreatic β-cells) with pharmacodynamic (PD) biomarkers (e.g., active GLP-1 levels) to assess target engagement.

- Use population pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for inter-individual variability in drug response .

Methodological Frameworks and Best Practices

Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?

Methodological Answer:

Q. What validation criteria ensure the reliability of novel synthetic routes for this compound?

Methodological Answer:

Q. How to integrate multidisciplinary data (e.g., biochemical, computational, clinical) into a cohesive mechanistic model for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.